molecular formula C17H15F3O2 B1327526 3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone CAS No. 898776-02-8

3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone

Cat. No. B1327526
M. Wt: 308.29 g/mol
InChI Key: OZZAKUMQPICKAD-UHFFFAOYSA-N
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Description

The compound "3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone" is a chemical entity that appears to be related to various research studies focusing on the synthesis and structural analysis of organic compounds with methoxyphenyl and trifluoromethyl functional groups. These studies explore the synthesis of complex molecules that may have applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the study where 2-hydroxy-2-methylpropiophenone undergoes arylation with aryl bromides to yield tetraarylethanes and diarylisochromanones . Another synthesis route involves the conversion of 3-methoxyphenyl trifluoromethyl ketone to various intermediates, leading to the formation of indeno-[1,2-b]furandione . Additionally, the synthesis of azetidinones with a methoxyphenyl group has been reported, where the structures were confirmed by X-ray diffraction . These methods highlight the versatility of synthetic approaches in creating compounds with methoxyphenyl and trifluoromethyl groups.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. For instance, the crystal structure of 2-arylseleno-1,3-dithianes with a methoxyphenyl group was elucidated, revealing the conformation of the arylseleno moiety . Similarly, the structure of azetidinones was investigated, providing insights into the solid-state arrangement of these molecules . These studies demonstrate the importance of structural analysis in understanding the properties of organic compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds with methoxyphenyl and trifluoromethyl groups can lead to various transformations. For example, ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone can cyclize to form 3-fluoro-4-hydroxycoumarin under basic conditions . The synthesis of thioxopyrimidinyl methanone derivatives also showcases the potential for antimicrobial activity, indicating the biological relevance of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized using spectroscopic methods and computational analysis. For instance, the spectral and electronic properties of 1-phenyl-3(4-methoxyphenyl)-2-propenone were examined using density functional theory and various spectroscopic techniques . These studies provide valuable information on the behavior of these molecules in different environments and their potential interactions with biological targets.

Scientific Research Applications

Synthesis and Compound Formation

  • Synthesis of Steroid Compounds : The reaction involving derivatives of 3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone plays a role in synthesizing steroid compounds. These compounds are significant in studying estrogenic activity (Nazarov & Zavyalov, 1956).

  • Formation of Analgesic Compounds : Derivatives of 3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone are used in synthesizing analgesic compounds, showcasing its potential in pain management research (Occelli, Fontanella, Diena & Schiatti, 1985).

  • Fluorescent Probe Development : This compound is useful in developing fluorescent probes for sensing pH and metal cations, indicating its application in biochemical sensing technologies (Tanaka, Kumagai, Aoki, Deguchi & Iwata, 2001).

Chemical Reactions and Structural Analysis

  • Photoactivation and Chemical Biology : Photoactivation studies of 3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone suggest its utility in developing cleaner chemicals for biological applications (Raimer & Lindel, 2013).

  • Structural and Spectral Elucidation : Investigations into the structural, spectral, and electronic properties of related compounds provide insights into the physicochemical properties and potential applications in drug development (H., Thirumalaikumar, Muthu, Basha Asif & Irfan, 2021).

  • Antitumor Agent Development : Studies on derivatives of this compound have led to the discovery of potent antiproliferative compounds targeting tubulin, highlighting its role in cancer research (Greene et al., 2016).

Analytical and Environmental Applications

  • Nickel Determination in Materials : The compound has been utilized in developing methods for the selective determination of nickel in various materials, illustrating its importance in analytical chemistry (Izquierdo & Carrasco, 1984).

  • Lignin Model Compound Metabolism : Research on lignin model compounds related to this chemical sheds light on microbial degradation processes, relevant for understanding environmental decomposition mechanisms (Vicu�a, Gonz�lez, Mozuch & Kirk, 1987).

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields such as medicine, material science, and organic chemistry .

properties

IUPAC Name

3-(4-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O2/c1-22-13-9-6-12(7-10-13)8-11-16(21)14-4-2-3-5-15(14)17(18,19)20/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZAKUMQPICKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644284
Record name 3-(4-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-2'-trifluoromethylpropiophenone

CAS RN

898776-02-8
Record name 3-(4-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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